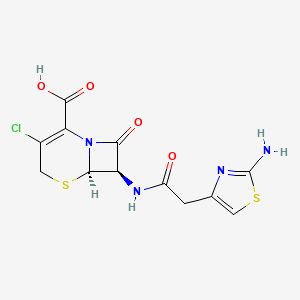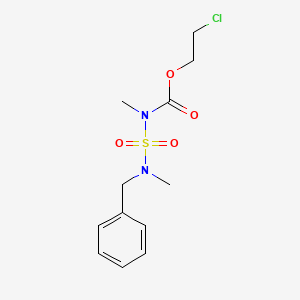
oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” is a complex organic compound that combines the properties of oxalic acid, a well-known dicarboxylic acid, with a substituted indole and pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxalic acid moiety. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyridine rings.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to fully saturated derivatives.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with a similar indole structure.
Pyridine-2-carboxylic acid: Shares the pyridine moiety and is used in various chemical syntheses.
Oxalic acid derivatives: Various compounds with the oxalic acid moiety used in different applications.
Uniqueness
The uniqueness of “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” lies in its combined structural features, which may confer unique chemical reactivity and biological activity.
特性
CAS番号 |
83363-39-7 |
|---|---|
分子式 |
C34H38N4O4 |
分子量 |
566.7 g/mol |
IUPAC名 |
oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole |
InChI |
InChI=1S/2C16H18N2.C2H2O4/c2*1-2-10-18-11-4-5-13(12-18)14-6-3-7-16-15(14)8-9-17-16;3-1(4)2(5)6/h2*2-3,5-9,17H,1,4,10-12H2;(H,3,4)(H,5,6) |
InChIキー |
HNZWEVNCUMJOMC-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C=CCN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)


